molecular formula C26H21N3O3 B13366992 6-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

6-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Cat. No.: B13366992
M. Wt: 423.5 g/mol
InChI Key: CSCHRWHXEHSLFO-UHFFFAOYSA-N
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Description

6-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. One common synthetic route involves the condensation of 2-aminobenzylamine with butyrolactone, followed by further condensation with benzaldehyde . Industrial production methods may involve similar steps but are optimized for higher yields and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized isoquinoline derivatives .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds include other isoquinoline derivatives, such as:

Compared to these compounds, 6-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is unique due to its specific structural features and the resulting biological activities. Its unique combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C26H21N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

6-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

InChI

InChI=1S/C26H21N3O3/c30-23(27-14-13-17-7-1-2-8-18(17)15-27)16-28-24-19-9-3-4-10-20(19)26(32)29(24)22-12-6-5-11-21(22)25(28)31/h1-12,24H,13-16H2

InChI Key

CSCHRWHXEHSLFO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O

Origin of Product

United States

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